N-[(1S)-1-{[4-((2S)-2-{[(2,4-dichlorophenyl)sulfonyl]amino}-3-hydroxypropanoyl)-1-piperazinyl]carbonyl}-3-methylbutyl)-1-benzothiophene-2-carboxamide (GSK1016790A) is a synthetic compound developed by GlaxoSmithKline (GSK) as a potent and selective agonist of the transient receptor potential vanilloid 4 (TRPV4) channel [, ]. TRPV4 is a non-selective cation channel involved in various physiological processes, including osmosensing, mechanosensation, and inflammation [, ]. GSK1016790A is a valuable tool in scientific research for investigating the role of TRPV4 in various physiological and pathological conditions.
GSK1016790A acts as a direct agonist of the TRPV4 channel, binding to the channel and inducing a conformational change that leads to channel opening and subsequent cation influx [, ]. This activation of TRPV4 triggers downstream signaling pathways, resulting in various cellular responses depending on the cell type and physiological context.
CAS No.: 115-71-9
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2